molecular formula C22H24N2O3 B5538191 8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5538191
M. Wt: 364.4 g/mol
InChI Key: OHZNVPPHJUVMNT-QPJJXVBHSA-N
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Description

This compound belongs to a class of chemical compounds known for their complex molecular structures and potential pharmacological activities. The interest in such compounds often revolves around their synthesis, molecular structure, and the understanding of their chemical and physical properties to explore their potential applications in various fields excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related spiro compounds involves intricate organic synthesis techniques. For instance, a method for synthesizing similar compounds involves condensation reactions under specific conditions to form the desired spiro structures with high purity and yield. The procedures require precise control over reaction conditions to achieve the desired molecular architecture (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a spiro linkage that integrates different cyclic systems, including furan rings and benzene rings, into a single, complex structure. The furan and cyclohexane rings, in particular, adopt specific conformations that are crucial for the compound's overall geometry. Crystal structure analysis through single-crystal X-ray diffraction provides detailed insights into these molecular geometries, showcasing the planarity and conformational preferences of the constituent rings (Wang et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the compound , were synthesized and evaluated as antihypertensive agents. These compounds demonstrated alpha-adrenergic blocking properties, with specific compounds designed as mixed alpha- and beta-adrenergic receptor blockers, although they did not exhibit beta-adrenergic blocking effects (Caroon et al., 1981).
  • The synthesis and crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate, were detailed, highlighting the molecule's structural features including a planar furan ring and a chair conformation cyclohexane ring (Wang et al., 2011).

Pharmacological Applications

  • High-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor were developed, with significant potential for treating conditions modulated by this receptor. This research underscores the therapeutic potential of structurally complex diazaspirodecanones (Röver et al., 2000).
  • New spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists were synthesized, indicating their potential use in treating diseases related to tachykinin activity, such as bronchoconstriction (Smith et al., 1995).

Antiviral and Anticonvulsant Activity

  • The Reformatsky reaction of methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes led to the formation of compounds with potential anticonvulsant activities. This showcases the versatility of spiro compounds in developing pharmacologically active agents (Shchepin et al., 2007).

properties

IUPAC Name

8-(furan-3-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20-15-22(17-24(20)11-4-7-18-5-2-1-3-6-18)9-12-23(13-10-22)21(26)19-8-14-27-16-19/h1-8,14,16H,9-13,15,17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZNVPPHJUVMNT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

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